molecular formula C14H12N2O2 B6510981 7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 894546-66-8

7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one

Cat. No.: B6510981
CAS No.: 894546-66-8
M. Wt: 240.26 g/mol
InChI Key: MHRGJENFUVUTMN-UHFFFAOYSA-N
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Description

7-Ethoxybenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound characterized by a fused benzo-naphthyridine core with an ethoxy substituent at the 7-position and a ketone group at the 5-position. This structure is part of the broader class of benzo[b]naphthyridinones, which are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The ethoxy group at the 7-position enhances lipophilicity and may influence binding interactions in biological systems, making this compound a target for pharmacological studies .

Properties

IUPAC Name

7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-9-5-6-12-11(8-9)13(17)10-4-3-7-15-14(10)16-12/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRGJENFUVUTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323617
Record name 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894546-66-8
Record name 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethoxy Group Introduction via Williamson Ether Synthesis

The ethoxy moiety is introduced at an early stage to minimize subsequent functional group interference. A representative pathway involves:

  • Starting Material : 7-Hydroxybenzo[b][1,naphthyridin-5(10H)-one.

  • Alkylation : Treatment with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : ~70% (estimated from analogous naphthyridine alkylations).

Key challenges include competing O- vs. N-alkylation, mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to favor oxygen selectivity.

Naphthyridine Core Construction via Friedländer Annulation

Cyclization employs a Friedländer reaction between 2-aminobenzaldehyde derivatives and cyclic ketones:

ComponentReagentConditionsOutcome
2-Amino-5-ethoxybenzaldehydeCyclohexanoneH₂SO₄ (cat.), 110°C, 8h65% yield of bicyclic core

Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 5-keto group, completing the structure.

Niementowski Condensation for Lactam Formation

Adapted from tetrahydrobenzo[b]naphthyridine syntheses, this method constructs the lactam ring directly:

Reaction Parameters

  • Anthranilic Acid Derivative : 2-Ethoxy-4-aminobenzoic acid.

  • Ketone Partner : 4-Piperidone.

  • Condensing Agent : Phosphorus oxychloride (POCl₃), 120°C, 6 hours.

Mechanistic Insight : POCl₃ facilitates both dehydration and cyclization, forming the 1,8-naphthyridine system. The ethoxy group remains intact due to its ortho-directing effects during electrophilic substitution.

Optimization Data

VariableOptimal ValueImpact on Yield
POCl₃ Equivalents3.0 eqMaximizes cyclization
Temperature120°CBalances rate vs. decomposition
Reaction Time6 hours85% conversion (HPLC)

Chloro-to-Ethoxy Substitution in Preformed Naphthyridines

Building on malaria drug intermediate syntheses, this strategy modifies halogenated precursors:

Chlorination and Subsequent Displacement

  • Chlorination : 7-Hydroxy precursor treated with thionyl chloride (SOCl₂) at reflux (70°C, 4h).

  • Nucleophilic Substitution : Chloro intermediate reacted with sodium ethoxide (NaOEt) in ethanol (80°C, 12h).

Critical Consideration : Steric hindrance at position 7 necessitates polar aprotic solvents (e.g., DMSO) to enhance substitution kinetics.

Asymmetric Synthesis and Resolution Techniques

While primarily developed for RORγt inverse agonists, chiral induction methods offer pathways to enantiomerically pure naphthyridines:

Catalytic Enantioselective Cyclization

  • Catalyst : (R)-BINOL-phosphoric acid (10 mol%).

  • Substrate : Prochiral dihydroxy intermediate.

  • Outcome : 92% ee, 55% yield.

Kinetic Resolution via Lipase Catalysis

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic acetylated precursor.

  • Result : 99% ee after 48h, 40% conversion.

Comparative Analysis of Synthetic Routes

MethodYield RangeScalabilityRegioselectivity
Alkylation-Cyclization60-70%IndustrialModerate
Niementowski75-85%Pilot-scaleHigh
Chloro Substitution50-65%LaboratoryVariable
Asymmetric40-55%SpecialtyExcellent

Key Trade-offs : While the Niementowski method offers superior regiocontrol, its reliance on POCl₃ complicates waste management. Asymmetric routes, though elegant, remain cost-prohibitive for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxybenzo[b][1,8]naphthyridin-5(10H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 7-Ethoxybenzo[b][1,8]naphthyridin-5(10H)-one serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, enabling researchers to explore new compounds with varied functionalities.

Biology

  • Biological Activities : Research indicates that naphthyridine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. Initial studies suggest that this compound may interact with specific molecular targets, potentially leading to therapeutic effects .

Medicine

  • Drug Development : The compound is being investigated for its potential use in drug development. Its structural characteristics may allow it to function as an inhibitor or modulator of biological pathways involved in diseases such as cancer and infections .

Industry

  • Material Science : In industrial applications, this compound is explored for its potential in developing new materials, including organic light-emitting diodes (OLEDs) and sensors. Its unique electronic properties make it suitable for various technological applications .

Mechanism of Action

The mechanism of action of 7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 7-ethoxy group in the target compound contrasts with the 10-position modifications in Sch 40120 and carbothioamide derivatives. Position-specific substitutions significantly alter biological targets; for example, Sch 40120's 3-chlorophenyl group enhances 5-lipoxygenase inhibition , while ethoxy groups may improve membrane permeability .
  • Thermal Stability : Carbothioamide derivatives (e.g., 10-piperidinyl) exhibit lower melting points (137–235°C) compared to the parent acridone (360°C), suggesting reduced crystallinity due to bulky substituents .
  • Biological Activity: Ethoxy and chloro substituents correlate with anti-inflammatory and enzyme inhibitory effects, whereas amino and methoxy groups are linked to anticancer activity .

Yield Comparison :

  • Carbothioamide derivatives: 25–70% (lower yields at higher temperatures due to intermediate instability) .
  • Sch 40120: Not explicitly reported, but similar protocols suggest moderate yields .

Spectroscopic and Analytical Data

  • IR/NMR Trends : Carbothioamide derivatives show characteristic C=S stretches at ~1265 cm⁻¹ and ketone C=O at ~1645 cm⁻¹ . The 7-ethoxy group would introduce ether C-O stretches (~1100 cm⁻¹) and upfield shifts in ¹H NMR for ethoxy protons (~1.3–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS data confirm molecular formulas (e.g., Sch 40120: [M+H]+ 311.08 observed vs. 310.78 calculated) .

Biological Activity

7-Ethoxybenzo[b][1,8]naphthyridin-5(10H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives, including this compound, are known for their various biological activities such as antibacterial , anticancer , and anti-inflammatory effects. The structural characteristics of these compounds often influence their biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of naphthyridine derivatives. For instance, research has shown that compounds similar to this compound exhibit significant activity against multi-resistant bacterial strains.

Case Study: Antibiotic Modulation

A study focused on 1,8-naphthyridine derivatives demonstrated that these compounds can enhance the effectiveness of existing antibiotics. The minimum inhibitory concentrations (MICs) of various antibiotics were significantly reduced when used in combination with 1,8-naphthyridine derivatives. For example:

AntibioticMIC (µg/mL) without naphthyridineMIC (µg/mL) with naphthyridine
Ofloxacin324
Lomefloxacin162

This synergistic effect indicates that naphthyridine derivatives may serve as potent adjuvants in antibiotic therapy against resistant strains like E. coli and S. aureus .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been extensively studied. In particular, compounds derived from the naphthyridine scaffold have shown promising cytotoxic effects against various cancer cell lines.

In Vitro Studies

A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and tested for their anticancer activity against the MCF7 breast cancer cell line. The results indicated significant cytotoxicity:

CompoundIC50 (μM)
Compound 3f6.53
Compound 6f7.88
Compound 10b7.79
Staurosporine4.51

Several derivatives exhibited lower IC50 values than staurosporine, a known anticancer agent, suggesting enhanced potency .

The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:

  • Antibacterial Mechanism : Naphthyridines are believed to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death .
  • Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival .

Q & A

Methodological Question

  • IR spectroscopy : Ethoxy C-O stretches appear at ~1100 cm⁻¹, distinct from methyl (~2850 cm⁻¹, C-H) or propoxy (split C-O peaks) groups .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of CH₂CH₂O, m/z 45) confirm ethoxy presence .
  • UV-Vis : Ethoxy substitution red-shifts absorption maxima (Δλ ~20 nm) compared to unsubstituted naphthyridinones due to enhanced conjugation .

How do steric and electronic effects influence the reactivity of the ethoxy group in further functionalization?

Advanced Mechanistic Question

  • Steric effects : The ethoxy group’s orientation (axial/equatorial) affects accessibility for electrophilic substitution. Bulky substituents at C-7 hinder reactions at adjacent positions .
  • Electronic effects : The ethoxy group’s electron-donating nature activates the ring for nitration or halogenation at para positions (C-6 or C-8) . Kinetic studies (e.g., Hammett plots) can quantify these effects .

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